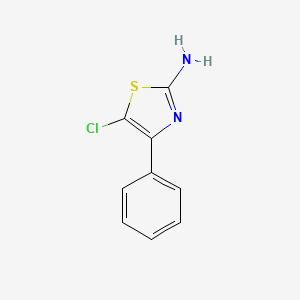

5-Chloro-4-phenyl-1,3-thiazol-2-amine

Description

Evolution of Thiazole (B1198619) Chemistry in Contemporary Organic and Medicinal Research

The journey of thiazole chemistry began with the pioneering work of Hantzsch and Hofmann, which laid the foundation for the synthesis of this heterocyclic system. rasayanjournal.co.in The classical Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a widely utilized method for constructing the thiazole ring. mdpi.comchemsynthesis.com Over the years, the synthetic repertoire has expanded to include various other methods, such as the Cook-Heilbron synthesis and the Herz reaction, providing access to a diverse range of thiazole derivatives. chemsynthesis.commdpi.com

Initially recognized for its presence in natural products like vitamin B1 (thiamine), the thiazole ring soon captured the attention of medicinal chemists. nih.gov Its incorporation into the structure of early synthetic drugs, such as the antimicrobial sulfathiazole, marked the beginning of a long and successful history of thiazole-based pharmaceuticals. nih.govchemicalbook.com Contemporary research continues to build on this legacy, with a focus on developing more efficient, sustainable, and "green" synthetic methodologies, including microwave-assisted synthesis and multi-component reactions. asianpubs.orgresearchgate.net The evolution of thiazole chemistry is characterized by a continuous drive to explore new synthetic routes and to expand the chemical space of thiazole-containing molecules for a wide range of applications.

The 1,3-Thiazole Ring System as a Versatile Heterocyclic Scaffold in Drug Discovery and Chemical Biology

The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. This versatility stems from the unique electronic properties of the thiazole ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding, and hydrophobic and π-π stacking interactions, with biological macromolecules. nih.gov

The thiazole nucleus is a key component in a number of clinically approved drugs, demonstrating its broad therapeutic utility. nih.gov For instance, it is found in the antiretroviral drug Ritonavir, the antifungal agent Abafungin, and the anti-inflammatory drug Meloxicam. chemsynthesis.comnih.gov The applications of thiazole derivatives span a wide spectrum of diseases, including infections, cancer, inflammation, and central nervous system disorders. nih.govresearchgate.net In chemical biology, thiazole-containing molecules are utilized as probes to investigate biological processes and as building blocks for the construction of complex bioactive molecules. nih.gov The continued interest in the 1,3-thiazole scaffold in drug discovery is a testament to its proven track record and its potential for the development of new therapeutic agents. chemicalbook.comnih.gov

Structural Characteristics and Research Relevance of 2-Aminothiazole (B372263) Derivatives

The 2-aminothiazole moiety is a particularly important pharmacophore within the broader class of thiazole derivatives. The presence of an amino group at the 2-position of the thiazole ring provides a key site for chemical modification, allowing for the synthesis of large libraries of derivatives with diverse biological activities. mdpi.com The amino group can act as a hydrogen bond donor and can be readily acylated, alkylated, or incorporated into larger, more complex structures. mdpi.com

Research has shown that 2-aminothiazole derivatives possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. mdpi.comresearchgate.net The specific biological activity of a 2-aminothiazole derivative is highly dependent on the nature and position of the substituents on the thiazole ring and the amino group. For example, the substitution pattern on a phenyl ring attached to the thiazole core can significantly influence the compound's anticancer potency. nih.gov The structural versatility and broad biological activity profile of 2-aminothiazole derivatives make them a highly attractive scaffold for medicinal chemists in the search for new drug candidates.

Contextualizing 5-Chloro-4-phenyl-1,3-thiazol-2-amine within Current Thiazole Research Paradigms

While extensive research has been conducted on the broader class of 2-aminothiazole derivatives, specific studies focusing solely on This compound are not prominently featured in the available scientific literature. However, by examining the research on closely related analogues, we can infer its potential areas of interest and contextualize it within current research paradigms.

The structure of this compound combines several key features that are of interest in medicinal chemistry: the 2-aminothiazole core, a phenyl group at the 4-position, and a chlorine atom at the 5-position. The phenyl group is a common substituent in bioactive thiazoles, often contributing to the molecule's interaction with biological targets through hydrophobic and aromatic interactions. The presence of a chlorine atom can significantly impact a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Research on related compounds, such as those with a chloro-phenyl group at different positions or other substitutions on the thiazole ring, has demonstrated a range of biological activities. For instance, derivatives of 2-amino-4-(4-chlorophenyl)-thiazole have been investigated for their potential as anticancer agents. The table below presents data on the in vitro cytotoxic activity of some 5-aryl-1,3,4-thiadiazole derivatives, which, while not identical, share structural similarities and highlight the potential for halogenated phenyl-heterocycles to exhibit anticancer properties.

Table 1: In Vitro Cytotoxic Activity of Selected 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines

| Compound | R' | IC50 (µg/mL) - MCF-7 | IC50 (µg/mL) - HepG2 |

| 5a | H | 26.12 | > 50 |

| 5b | CH3 | 8.81 | 22.15 |

| 5c | C2H5 | 11.25 | 18.29 |

| 5d | OH | 14.12 | 6.12 |

| 5e | Br | 25.77 | 3.77 |

| 5-FU (standard) | - | 6.80 | 8.20 |

| Data sourced from a study on 5-aryl-1,3,4-thiadiazole-based anticancer agents. nih.gov |

Furthermore, the synthesis of chloro-thiazole derivatives is an active area of research, often as intermediates for further chemical modifications, such as the introduction of other functional groups through cross-coupling reactions. nih.gov For example, 2-chlorothiazole (B1198822) synthons are utilized in Sonogashira cross-coupling reactions to build more complex molecules. nih.gov

Given these research trends, it is plausible that this compound could be a target for synthesis and biological evaluation in the context of anticancer or antimicrobial drug discovery. Its structure represents a logical point of exploration within the vast chemical space of substituted 2-aminothiazoles. Future research would be necessary to elucidate the specific chemical properties and biological activities of this particular compound and to determine its potential as a lead structure in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOLBYGCJQUZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513665 | |

| Record name | 5-Chloro-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50729-62-9 | |

| Record name | 5-Chloro-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 4 Phenyl 1,3 Thiazol 2 Amine

Chemical Transformations at the 2-Amino Group

The 2-amino group of the thiazole (B1198619) ring is a primary site for derivatization, readily undergoing reactions such as acylation, alkylation, arylation, and diazotization. These transformations are fundamental in creating a diverse library of compounds with modified electronic and steric properties.

Acylation, Alkylation, and Arylation for Amide and Amine Derivatives

The nucleophilic nature of the 2-amino group facilitates its reaction with a range of electrophiles to form amide and secondary or tertiary amine derivatives.

Acylation: Acylation of 2-aminothiazole (B372263) derivatives is a common strategy to introduce various functional groups. For instance, the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride in the presence of a mild base like anhydrous sodium acetate (B1210297) yields the corresponding 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. nih.gov This intermediate can be further modified by nucleophilic substitution of the chloro group. Similarly, amide bond formation can be achieved by reacting the amino group with acyl chlorides under mildly basic conditions. acs.org

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides. pharmaguideline.com This reaction introduces alkyl chains that can modulate the lipophilicity and steric bulk of the molecule. The reaction of thiazoles with alkyl halides can also lead to the formation of thiazolium cations. pharmaguideline.com

Arylation: Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the coupling of 2-aminothiazole derivatives with aryl bromides and triflates. mit.edu These reactions offer a powerful method for the synthesis of 2-arylaminothiazoles. The use of specific ligands and the addition of acetic acid as an additive can significantly enhance the catalyst's activity and broaden the substrate scope. mit.edu

| Reagent | Reaction Type | Product Type | Reference |

| Chloroacetyl chloride | Acylation | N-(thiazol-2-yl)acetamide | nih.gov |

| Alkyl halides | Alkylation | N-alkyl-thiazol-2-amine | pharmaguideline.com |

| Aryl bromides/triflates | Arylation (Buchwald-Hartwig) | N-aryl-thiazol-2-amine | mit.edu |

| Isocyanates/Isothiocyanates | Addition | Urea/Thiourea (B124793) derivatives | researchgate.net |

Diazotization and Coupling Reactions

The primary aromatic amino group at the C2 position can be converted to a diazonium salt through diazotization. This reaction typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

Azo Coupling: Diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. researchgate.net This reaction is a standard method for the synthesis of azo dyes. The diazonium cation acts as the electrophile in this electrophilic aromatic substitution. researchgate.net

Sandmeyer and Related Reactions: The diazonium group, being an excellent leaving group (N2), can be replaced by a variety of nucleophiles. masterorganicchemistry.com The Sandmeyer reaction, for example, allows for the introduction of halides (Cl, Br) and cyano groups using the corresponding copper(I) salts. masterorganicchemistry.com This provides a pathway to further functionalize the thiazole ring at the 2-position.

| Reaction | Reagents | Product | Reference |

| Diazotization | NaNO2, HCl | Diazonium salt | organic-chemistry.orgbyjus.com |

| Azo Coupling | Activated aromatic compound | Azo compound | researchgate.net |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | 2-Chloro/Bromo/Cyano-thiazole | masterorganicchemistry.com |

Functionalization of the Halogen (Position 5) and Phenyl (Position 4) Moieties

The chloro group at position 5 and the phenyl ring at position 4 offer additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom at the 5-position of the thiazole ring is susceptible to nucleophilic substitution, although the reactivity can be influenced by the electronic nature of the substituents on the ring. pharmaguideline.com This allows for the introduction of various functional groups. For example, 5-halo-1,2,3-thiadiazoles have been shown to undergo C-nucleophilic substitution followed by cyclization to form fused heterocyclic systems. rsc.org The reaction of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with nucleophiles like pyridine (B92270) or substituted piperazines results in the displacement of the chlorine atom. nih.gov

Annulation and Ring Fusing Reactions to Form Polyheterocyclic Systems (e.g., Thiopyrano[2,3-d]thiazoles)

The inherent reactivity of the 2-aminothiazole core can be exploited to construct fused polyheterocyclic systems. Annulation reactions, where a new ring is formed onto the existing thiazole scaffold, are of significant interest for generating novel chemical entities.

One notable example is the synthesis of thiopyrano[2,3-d]thiazole derivatives. These compounds can be synthesized through hetero-Diels-Alder reactions. nih.govnih.gov In these reactions, a 5-ylidene-4-thioxo-2-thiazolidinone derivative acts as the heterodiene, which reacts with a suitable dienophile. nih.gov Another approach involves the reaction of 2-aminothiazoles with propiolic acid and its esters, which can lead to the formation of 7H-thiazolo[3,2-a]pyrimidin-7-ones. rsc.org These fused systems often exhibit interesting biological activities. nih.govresearchgate.net The synthesis of various fused thiazole derivatives can also be achieved through photocatalytic annulation reactions of enaminones with thioureas. organic-chemistry.org

| Reaction Type | Reactants | Fused System | Reference |

| Hetero-Diels-Alder | 5-Ylidene-4-thioxo-2-thiazolidinone, Dienophile | Thiopyrano[2,3-d]thiazole | nih.govnih.gov |

| Cycloaddition | 2-Aminothiazole, Propiolic acid/esters | Thiazolo[3,2-a]pyrimidin-7-one | rsc.org |

| Photocatalytic Annulation | Enaminone, Thiourea | Fused thiazole | organic-chemistry.org |

Regioselective Functionalization and Site-Specific Modifications

The chemical architecture of 5-Chloro-4-phenyl-1,3-thiazol-2-amine presents multiple reactive centers, making regioselective functionalization a critical aspect of its chemistry. The molecule's reactivity is primarily dictated by the interplay of the exocyclic amino group at the C2 position, the chlorine atom at the C5 position, the endocyclic nitrogen atom at N3, and the phenyl ring at C4. The selective modification of these sites allows for the synthesis of a diverse library of derivatives. The principal sites for functionalization are the nucleophilic C2-amino group and the C5 position, which is susceptible to nucleophilic substitution.

Functionalization of the C2-Amino Group

The exocyclic amino group at the C2 position is the most common site for derivatization due to its high nucleophilicity. This allows for a variety of site-specific modifications, including acylation, alkylation, and the formation of Schiff bases.

Acylation Reactions: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form corresponding amide derivatives. nih.govmdpi.com For instance, reaction with chloroacetyl chloride in the presence of a base can yield a key intermediate, 2-chloro-N-(5-chloro-4-phenyl-1,3-thiazol-2-yl)acetamide, which can be further functionalized. nih.gov This strategy has been widely employed for similar 2-aminothiazole scaffolds to introduce various side chains. nih.govmdpi.com

Schiff Base Formation: Condensation of the C2-amino group with various aromatic aldehydes leads to the formation of the corresponding imines, also known as Schiff bases. nih.govmdpi.com This reaction is typically carried out by refluxing the thiazole with the desired aldehyde in a suitable solvent like ethanol (B145695). mdpi.com These imines are versatile intermediates for further synthetic transformations.

Thiourea Derivative Formation: The reaction of the 2-amino group with isothiocyanates provides a straightforward route to N-substituted thiourea derivatives. This reaction has been demonstrated on analogous 2-aminothiazole structures, highlighting its potential applicability. nih.gov

| Reaction Type | Reagent/Conditions | Functionalized Site | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl Halides (e.g., Chloroacetyl chloride) / Dry Pyridine or K₂CO₃ | C2-NH₂ | N-Acylthiazole Amides | nih.govmdpi.com |

| Schiff Base Formation | Aromatic Aldehydes / Ethanol, Reflux | C2-NH₂ | 2-Arylideneamino-thiazoles (Imines) | nih.govmdpi.com |

| Thiourea Formation | Phenyl Isothiocyanate Derivatives | C2-NH₂ | N-(Thiazol-2-yl)thioureas | nih.gov |

Substitution at the C5-Chloro Position

The chlorine atom at the C5 position of the thiazole ring is a key site for introducing structural diversity through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the thiazole ring facilitates the displacement of the chloride ion by various nucleophiles.

Research on analogous 5-chloro-1,3-thiazole systems has shown that this position reacts regioselectively with a range of N-, O-, and S-based nucleophiles. researchgate.net This reactivity is crucial for creating derivatives with modified properties at this specific site. For example, reactions with thiols (S-nucleophiles), amines (N-nucleophiles), or alkoxides (O-nucleophiles) would lead to the corresponding 5-thioether, 5-amino, or 5-alkoxy derivatives, respectively. The efficiency and outcome of these reactions are often dependent on the nature of the nucleophile and the reaction conditions employed. researchgate.net The reactivity of halogenated 1,3,4-thiadiazoles, where the halogen is readily displaced, further supports the potential for such substitutions on the 5-chloro-1,3-thiazole ring. nih.gov

| Nucleophile Type | Example Nucleophile | Functionalized Site | Expected Product Class | Reference |

|---|---|---|---|---|

| S-Nucleophiles | Thiols (R-SH) | C5-Cl | 5-(Alkyl/Aryl)thio-1,3-thiazoles | researchgate.net |

| N-Nucleophiles | Amines (R-NH₂) | C5-Cl | 5-Amino-1,3-thiazoles | researchgate.net |

| O-Nucleophiles | Alkoxides (R-O⁻) | C5-Cl | 5-Alkoxy-1,3-thiazoles | researchgate.net |

Other Potential Sites of Modification

While the C2-amino and C5-chloro groups are the most reactive sites for selective functionalization, other positions on the molecule could potentially be modified under specific conditions.

N3-Ring Nitrogen: The endocyclic nitrogen atom is generally less nucleophilic than the exocyclic C2-amino group. However, under forcing conditions or after protection of the amino group, N-alkylation or the formation of quaternary thiazolium salts might be achievable.

C4-Phenyl Group: The phenyl ring at the C4 position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The orientation of substitution on the phenyl ring would be directed by standard rules, but the reaction conditions must be carefully chosen to avoid degradation of the thiazole ring itself.

The regioselectivity of these functionalizations is therefore a key consideration, allowing for the targeted synthesis of specific derivatives by choosing appropriate reagents and reaction conditions to favor modification at one site over the others.

Structure Activity Relationship Sar Studies and Rational Molecular Design of Thiazole Derivatives

Identification of Key Pharmacophoric Features within the Thiazole (B1198619) Scaffold

The 2-aminothiazole (B372263) core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold capable of binding to a wide range of biological targets. mdpi.comresearchgate.netresearchgate.netnih.gov The key pharmacophoric features of the 5-chloro-4-phenyl-1,3-thiazol-2-amine scaffold generally include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and specific electronic properties that contribute to its interaction with target proteins. nih.gov

The thiazole ring itself, with its nitrogen and sulfur heteroatoms, can participate in various non-covalent interactions. The 2-amino group is a critical hydrogen bond donor, while the nitrogen atom at position 3 of the thiazole ring can act as a hydrogen bond acceptor. mdpi.com The aromatic phenyl ring at position 4 and the chloro group at position 5 primarily contribute to hydrophobic and electronic interactions within the binding pocket of a target protein. mdpi.com The spatial arrangement of these features is crucial for achieving optimal binding and subsequent biological activity.

Impact of Substituent Variations on Molecular Interactions and Biological Activities

Modifying the substituents at different positions of the thiazole ring allows for the fine-tuning of a compound's biological activity. These changes can affect the molecule's size, shape, lipophilicity, and electronic distribution, all of which influence how it interacts with its biological target. mdpi.com

The presence of a chloro group at the 5-position of the thiazole ring can significantly impact a compound's biological activity. Halogen atoms, like chlorine, are known to participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a protein's active site. This can enhance the binding affinity and selectivity of the compound. mdpi.com

The phenyl group at the 4-position is a key feature for many biologically active 2-aminothiazole derivatives. researchgate.net This aromatic ring can engage in various non-covalent interactions with the target protein, including:

Hydrophobic interactions: The nonpolar nature of the phenyl ring allows it to interact favorably with hydrophobic pockets in the target protein.

π-π stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.com

Cation-π interactions: The electron-rich face of the phenyl ring can interact with positively charged amino acid residues.

The orientation and substitution pattern of this phenyl ring are often critical for activity. For example, studies on related compounds have shown that substitutions on the phenyl ring can either enhance or diminish biological activity depending on the nature and position of the substituent. nih.gov

| Compound | Substitution on Phenyl Ring | Observed Effect on Activity |

|---|---|---|

| Analog 1 | m, p-dimethyl | Important for cytotoxic activity. mdpi.com |

| Analog 2 | p-chloro/p-methyl | Crucial for antitumor activity. mdpi.com |

| Analog 3 | Electron-withdrawing groups (Cl, Br, F) | Higher seizure protection. mdpi.com |

| Analog 4 | 4-chlorophenyl | Highest anticonvulsant activity. mdpi.com |

The 2-amino group is a common site for modification in the development of 2-aminothiazole-based compounds. mdpi.comnih.gov Acylation, alkylation, and the formation of Schiff bases are common strategies to introduce new functionalities at this position. These modifications can have a profound impact on the compound's activity profile by:

Altering hydrogen bonding capacity: Converting the primary amine to a secondary or tertiary amine, or to an amide, changes its ability to donate hydrogen bonds. nih.gov

Introducing new interaction points: Adding different chemical groups can create new opportunities for hydrophobic, ionic, or hydrogen bonding interactions with the target.

Modifying physicochemical properties: Changes at the 2-amino position can affect the compound's solubility, lipophilicity, and metabolic stability. nih.gov

For instance, converting the 2-amino group to an amide has been a successful strategy in developing various biologically active compounds. mdpi.com The nature of the acyl group can significantly influence potency. nih.gov

mdpi.com| Modification at 2-Amino Position | Example of Effect | Reference |

|---|---|---|

| Conversion to amide | Introduction of new interaction points. | |

| Acylation with benzoyl groups | Improved antitubercular activity. |

Rational Design Principles for Optimizing Thiazole-Based Research Candidates

Rational drug design aims to develop new drug candidates based on a known biological target. mdpi.com For thiazole-based compounds, this often involves a combination of ligand-based and structure-based design approaches.

Ligand-based design: When the three-dimensional structure of the target is unknown, researchers can rely on the SAR of known active compounds to build a pharmacophore model. This model defines the essential structural features required for activity and can be used to design new molecules with improved properties. nih.gov

Structure-based design: If the crystal structure of the target protein is available, computational tools like molecular docking can be used to predict how different thiazole derivatives will bind to the active site. This allows for the design of compounds with optimized interactions and potentially higher potency and selectivity.

Pharmacophore hybridization is another effective strategy where the thiazole scaffold is combined with other known bioactive pharmacophores to create hybrid molecules with potentially enhanced or synergistic effects. nih.govnih.gov

Combinatorial Chemistry and High-Throughput Screening in Thiazole Library Development

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds. nih.gov For thiazole derivatives, solid-phase and solution-phase parallel synthesis methods have been developed to create diverse libraries for high-throughput screening (HTS). acs.orgnih.gov

HTS allows for the rapid testing of thousands of compounds against a specific biological target. acs.org This approach has been instrumental in identifying initial "hit" compounds from thiazole libraries, which can then be further optimized through medicinal chemistry efforts. nih.gov However, it is important to be aware that 2-aminothiazoles can sometimes act as "frequent hitters" in HTS assays, meaning they show activity against a wide range of targets, which may indicate non-specific binding. acs.orgnih.gov Therefore, careful validation of initial hits is crucial. The combination of combinatorial library synthesis and HTS has significantly accelerated the discovery of novel and potent thiazole-based compounds for various therapeutic applications. researchgate.net

Molecular Mechanisms of Interaction and Target Engagement of Thiazole Amines

Biochemical Pathway Modulation by Thiazole (B1198619) Derivatives

Thiazole and aminothiazole-containing compounds are known to undergo metabolic activation by cytochrome P450 (CYP) enzymes. acs.org This biotransformation can lead to the formation of reactive metabolites, such as epoxides, S-oxides, and N-oxides. acs.org These reactive species are electrophilic and can form covalent bonds with nucleophilic residues in cellular macromolecules, including proteins and nucleic acids. acs.org This covalent modification can alter the function of these macromolecules, leading to modulation of various biochemical pathways and, in some cases, toxicity. acs.org The presence of the amino group in the 2-position of the thiazole ring, as seen in 5-Chloro-4-phenyl-1,3-thiazol-2-amine, can facilitate these metabolic processes. acs.org

Furthermore, the 2-aminothiazole (B372263) scaffold is recognized for its role in a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, indicating its capacity to modulate multiple signaling and metabolic pathways. mdpi.com For instance, certain aminothiazole derivatives have been shown to inhibit glutaminase, an enzyme crucial for the altered metabolism of cancer cells. researchgate.net

Enzyme Inhibition Profiling and Mechanistic Elucidation

The structural features of this compound make it a candidate for interaction with various enzyme active sites. The phenyl and chloro substituents, along with the aminothiazole core, can engage in hydrophobic, hydrogen bonding, and halogen bonding interactions.

Tyrosinase (TYR) Inhibition Studies

While direct experimental data for this compound is not available, structure-activity relationship (SAR) studies on related thiazolyl resorcinols provide insights into potential tyrosinase inhibitory activity. For potent inhibition of human tyrosinase, a resorcinol (B1680541) (2,4-dihydroxyphenyl) moiety attached to the thiazole ring is often a key feature. However, the core 4-phenyl-1,3-thiazol-2-amine structure itself can be a starting point for inhibitor design. The inhibitory activity is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of a halogen, such as the chloro group in the target compound, can influence the electronic properties and binding interactions with the enzyme's active site.

Table 1: Key Structural Features of Thiazole Derivatives for Tyrosinase Inhibition

| Structural Feature | Impact on Tyrosinase Inhibition |

| Resorcinol Moiety | Generally enhances inhibitory activity |

| Phenyl Ring Substituents | Size, polarity, and position affect potency |

| Thiazole Ring | Essential for the inhibitory scaffold |

| 2-Amino Group Substituents | Can modulate activity |

Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition Mechanisms

No specific studies linking this compound or closely related aminothiazole derivatives to the inhibition of Glutathione S-Transferase Omega 1 (GSTO1-1) have been identified in the reviewed literature. GSTO1-1 is involved in detoxification and cellular redox regulation. Inhibition of this enzyme could have implications for sensitizing cancer cells to chemotherapy. Given the reactivity of metabolites generated from the aminothiazole scaffold, a potential, yet unproven, mechanism of interaction could involve the covalent modification of the enzyme's active site cysteine residue by a reactive metabolite of this compound.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Modulations

Derivatives of 2-aminothiazole have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. For example, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride has been shown to inhibit both cyclooxygenase in platelets and 5-lipoxygenase in leukocytes. This dual inhibition is a desirable property for anti-inflammatory agents. The mechanism of action is believed to involve the binding of the thiazole derivative to the active sites of these enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes. The phenyl and amino groups of the thiazole scaffold are likely to be important for these interactions.

Other Enzyme Systems Under Pre-clinical Investigation (e.g., DprE1)

The aminothiazole moiety has been identified as a "structural alert" for covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Covalent inhibitors of DprE1 often contain a nitro group that is reduced by the enzyme to a reactive species, which then forms a covalent bond with a cysteine residue in the active site. While this compound does not possess a nitro group, the inherent reactivity of the aminothiazole scaffold, particularly after metabolic activation, suggests a potential, albeit likely different, mechanism for DprE1 interaction that warrants further investigation.

Receptor Binding and Allosteric Modulation (e.g., Adenosine (B11128) A3 Receptor Antagonism)

The 4-phenyl-1,3-thiazole scaffold is a key feature in a class of selective antagonists for the adenosine A3 receptor (A3AR). Studies on 4-phenyl-5-pyridyl-1,3-thiazole derivatives have demonstrated high-affinity binding to the human A3AR. The antagonist activity of these compounds is attributed to their ability to bind to the orthosteric binding site of the receptor, thereby preventing the binding of the endogenous agonist, adenosine. The phenyl group at the 4-position of the thiazole ring is a crucial determinant for this interaction. While this compound lacks the pyridyl group at the 5-position found in the most potent antagonists, the core 4-phenyl-thiazol-2-amine structure suggests it could serve as a foundational scaffold for A3AR antagonism. The chloro substituent on the thiazole ring would likely influence the binding affinity and selectivity.

Macromolecular Interactions: DNA Binding and Cleavage Studies

There is no available scientific literature detailing studies on the DNA binding and cleavage properties of this compound.

Cellular Biology Investigations of Thiazole Derivative Activity (e.g., effects on cell proliferation pathways in research models)

There is no available scientific literature investigating the specific effects of this compound on cell proliferation pathways in research models.

Computational Chemistry and Theoretical Modeling of 5 Chloro 4 Phenyl 1,3 Thiazol 2 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. researchgate.netrsc.org These methods provide a detailed understanding of the electron distribution, which is crucial for predicting a molecule's reactivity and intermolecular interactions.

For 5-Chloro-4-phenyl-1,3-thiazol-2-amine, DFT calculations can determine its optimized molecular geometry, bond lengths, and angles. researchgate.net A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. asianpubs.org For instance, studies on substituted benzothiazoles have shown that the introduction of electron-withdrawing groups like -NO2 can significantly lower both HOMO and LUMO energies, thereby reducing the energy gap and altering reactivity. nih.gov In this compound, the chlorine atom acts as an electron-withdrawing group, influencing the electron density of the thiazole (B1198619) ring.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.netrsc.org MEP maps use a color-coded scheme where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net For thiazole derivatives, the nitrogen atom of the ring typically represents a region of negative potential, while the amino group's hydrogen atoms are positive regions, highlighting their potential roles in forming hydrogen bonds. researchgate.netresearchgate.net The electrophilic substitution on the thiazole ring is position-dependent and influenced by the substituents present; electrophiles generally prefer to attack the C5 position unless it is already substituted. pharmaguideline.com

Table 1: Representative Quantum Chemical Properties of Substituted Thiazoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Thiazole | -6.50 | -0.50 | 6.00 | 1.61 |

| 2-Aminothiazole (B372263) | -5.80 | -0.25 | 5.55 | 2.10 |

| 4-Methylthiazole | -6.35 | -0.40 | 5.95 | 1.85 |

Note: The data in this table are illustrative and based on general trends observed in computational studies of thiazole derivatives. Actual values may vary depending on the level of theory and basis set used.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely applied in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. For analogs of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.govresearchgate.net For example, 2-aminothiazole derivatives have been docked into the active sites of various enzymes, such as Aurora kinase and DNA gyrase, to explore their inhibitory potential. nih.govnih.gov These studies reveal key interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. mdpi.comresearchgate.net The nitrogen atom of the thiazole ring and the exocyclic amino group are frequently involved in forming crucial hydrogen bonds with amino acid residues like Glycine in the target's active site. mdpi.com

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govfrontiersin.orgudel.edu MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein in the presence of solvent. nih.gov The stability of the complex is often assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. nih.govnih.gov A stable RMSD value over the simulation period suggests that the ligand remains securely bound in the active site. researchgate.net Furthermore, MD simulations can provide detailed information on the persistence of specific intermolecular interactions, such as hydrogen bonds, and the role of water molecules in mediating these contacts. nih.govnih.gov

Table 2: Example Docking Results for a 2-Aminothiazole Analog against Aurora Kinase A

| Parameter | Value / Residues Involved |

|---|---|

| Docking Score (kcal/mol) | -9.67 |

| Key Interacting Residues | |

| Hydrogen Bonds | Leu139, Ala213 |

| Hydrophobic Interactions | Val147, Leu263 |

Note: This data is based on findings reported for a potent 2-aminothiazole derivative in a study targeting Aurora kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. acs.org By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are critical for their function. mpu.edu.mo Both 2D and 3D-QSAR studies have been extensively performed on 2-aminothiazole derivatives to model their activities as anticancer, antimicrobial, and enzyme inhibitors. researchgate.nettandfonline.comnih.gov

QSAR models are built using a set of molecules with known activities (the training set) and a range of calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and topological properties. nih.govresearchgate.net Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation. acs.org The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by using an external test set of compounds. acs.orgnih.gov

For thiazole derivatives, QSAR studies have revealed that descriptors related to electrostatic fields and steric bulk are often crucial for determining biological activity. researchgate.netnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.govnih.gov

Table 3: Example of a 2D-QSAR Model for Antifungal Activity of Thiazole Derivatives

| Statistical Parameter | Value |

|---|---|

| R² (Correlation Coefficient) | 0.8902 |

| Q² (Cross-validation Coefficient) | 0.7875 |

| R²_ext (External Validation) | 0.8735 |

| Model Equation | pIC₅₀ = 0.5 * (Descriptor A) - 1.2 * (Descriptor B) + 0.8 * (Descriptor C) + 2.5 |

Note: The model equation is a simplified representation. The statistical values are taken from a QSAR study on 2-aminothiazole derivatives as Aurora kinase inhibitors. acs.org

Cheminformatics and Virtual Screening Applications in Thiazole Research

Cheminformatics combines computational methods with chemical information to support drug discovery research. A major application is virtual screening, which involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a biological target. researchgate.netjddtonline.info This approach significantly reduces the time and cost associated with high-throughput screening (HTS). acs.org

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock candidate molecules and score their potential binding affinity. nih.gov Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties, using techniques like pharmacophore modeling or chemical similarity searching. researchgate.net

Thiazole-based compound libraries have been successfully used in virtual screening campaigns to discover novel inhibitors for various targets. researchgate.netjddtonline.info For instance, focused libraries of fragment-sized thiazoles have been screened to identify starting points for fragment-based drug discovery (FBDD). researchgate.net However, studies have also identified the 2-aminothiazole scaffold as a potential "frequent hitter," meaning it can appear as a hit in numerous screens against different targets, which necessitates careful validation to distinguish true hits from non-specific binders. acs.org

Table 4: A Generalized Workflow for Virtual Screening

| Step | Description |

|---|---|

| 1. Library Preparation | A large database of compounds is prepared, often filtering for drug-like properties. |

| 2. Target Preparation | The 3D structure of the biological target is prepared for docking (for SBVS). |

| 3. Screening | Compounds are docked into the target's active site or compared to a known active ligand. |

| 4. Scoring and Ranking | Compounds are scored based on their predicted binding affinity or similarity and ranked. |

Prediction of Molecular Properties for Scaffold Optimization (e.g., conformational analysis)

To develop a promising lead compound into a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be optimized. nih.govresearchgate.net Computational models are widely used to predict these ADMET properties early in the drug discovery process, allowing for the prioritization of compounds with favorable profiles and the modification of those with potential liabilities. mdpi.comresearchgate.net For thiazole analogs, in silico tools can predict properties such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

Conformational analysis is another crucial aspect of scaffold optimization. It involves studying the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. nih.gov The bioactive conformation, the specific 3D shape a molecule adopts when binding to its target, may not be its lowest energy state. Understanding the conformational landscape of this compound is important for designing analogs that are pre-organized to adopt the bioactive conformation, potentially improving binding affinity. Computational methods, supported by experimental data from techniques like X-ray crystallography, can reveal key structural features, such as the planarity between the thiazole and adjacent aromatic rings and the orientation of substituents. nih.govmdpi.com

Table 5: Predicted ADMET Properties for a Hypothetical Thiazole Series

| Compound ID | Molecular Weight | logP | Water Solubility | BBB Permeant | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|---|

| Analog 1 | 224.7 | 2.8 | Good | Yes | 0 |

| Analog 2 | 350.4 | 4.1 | Moderate | Yes | 0 |

| Analog 3 | 480.6 | 5.5 | Low | No | 1 |

Note: This table provides an example of the types of ADMET properties that are computationally predicted to guide scaffold optimization.

Advanced Analytical and Spectroscopic Characterization Methodologies for Thiazole Compounds

Vibrational Spectroscopy (FT-IR) for Identification of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 5-Chloro-4-phenyl-1,3-thiazol-2-amine by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The primary amine (-NH₂) group typically shows stretching vibrations in the range of 3300-3500 cm⁻¹. The N-H bending vibration is often observed around 1600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the phenyl ring are anticipated just above 3000 cm⁻¹. researchgate.net The thiazole (B1198619) ring itself contributes to the spectral fingerprint with C=N stretching vibrations, which are typically found in the 1590-1630 cm⁻¹ region. researchgate.netdergipark.org.tr Furthermore, vibrations corresponding to the C-S bond within the heterocyclic ring can be observed. dergipark.org.tr The presence of the chloro-substituent is indicated by a C-Cl stretching band, which typically appears in the fingerprint region below 800 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | ~1600 |

| Aromatic (C-H) | Stretching | >3000 |

| Thiazole (C=N) | Stretching | 1590 - 1630 |

| Phenyl (C=C) | Stretching | 1450 - 1580 |

| Carbon-Chlorine (C-Cl) | Stretching | <800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. The amine (-NH₂) protons are expected to appear as a broad singlet. Protons attached to the phenyl ring will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. rsc.org The exact chemical shifts and splitting patterns of these aromatic protons depend on their position relative to the thiazole ring and are influenced by the chloro-substituent on the thiazole ring. For the parent compound, 4-phenyl-2-thiazolamine, aromatic protons appear as a multiplet between 7.21 and 7.86 ppm, while the amine protons show as a broad singlet at 7.13 ppm. rsc.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The carbon atom of the thiazole ring bonded to the amino group (C2) is expected to resonate at a significantly downfield position, often around 168 ppm. rsc.orgasianpubs.org The other two carbons of the thiazole ring (C4 and C5) will also have distinct chemical shifts, with the C5 carbon being directly influenced by the chlorine atom. Carbons of the phenyl ring typically appear in the 125-135 ppm range. rsc.orgasianpubs.org For the related compound 4-(4-chlorophenyl)-2-thiazolamine, the thiazole carbons appear at 168.9 ppm (C2), 149.1 ppm (C4), and 102.7 ppm (C5), while the phenyl carbons resonate between 127.8 and 134.2 ppm. rsc.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. COSY helps identify which protons are coupled to each other, confirming the arrangement of substituents on the phenyl ring. HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H-NMR | ||

| -NH₂ | Variable, broad singlet | Position is solvent and concentration dependent. |

| Phenyl-H | 7.0 - 8.0 | Multiplet, specific shifts depend on position. |

| ¹³C-NMR | ||

| Thiazole C2 (-C-NH₂) | ~168 | Downfield due to N atoms. rsc.orgasianpubs.org |

| Thiazole C4 (-C-Ph) | ~150 | Influenced by the attached phenyl group. rsc.org |

| Thiazole C5 (-C-Cl) | Variable | Directly influenced by the electronegative Cl atom. |

Mass Spectrometry (MS, LC-MS/MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display a characteristic isotopic pattern with a second peak (M+2) at two mass units higher than the molecular ion, with an intensity of about one-third of the M⁺ peak. miamioh.edu This pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Analysis: The fragmentation of thiazole derivatives often involves the cleavage of the thiazole ring. researchgate.netresearchgate.net Common fragmentation pathways may include the loss of small neutral molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula (C₉H₇ClN₂S).

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the analytical capabilities of tandem mass spectrometry. kuleuven.be This technique is particularly useful for analyzing complex mixtures and can be used to isolate the compound of interest before subjecting it to fragmentation. nih.govresearchgate.net This allows for the generation of a specific fragmentation pattern that can serve as a fingerprint for identification and quantification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

This technique would reveal the planarity of the thiazole ring and the dihedral angle between the thiazole and phenyl rings, which describes their relative orientation. nih.gov For example, in the related structure 5-Chloro-2-phenyl-1,3-benzothiazole, the dihedral angle between the benzothiazole (B30560) ring system and the phenyl ring is 7.11°. nih.gov X-ray analysis would also provide clear evidence of intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules pack together in the crystal lattice. nih.goviucr.org This information is crucial for understanding the solid-state properties of the compound.

UV-Vis Spectroscopy for Electronic Transitions and Interactions with Biomolecules

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The conjugated system formed by the phenyl and thiazole rings in this compound is expected to give rise to characteristic absorption bands.

The parent compound, 4-phenyl-2-thiazolamine, exhibits absorption maxima (λmax) at approximately 229 nm and 283 nm. caymanchem.com These absorptions are likely due to π→π* electronic transitions within the aromatic and heterocyclic ring systems. The introduction of the chloro-substituent may cause a slight shift (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in these absorption bands. UV-Vis spectroscopy is also a valuable tool for studying the interactions of the compound with biomolecules like DNA. researchgate.net Changes in the absorption spectrum upon addition of a biomolecule can indicate binding events and provide insights into the nature of the interaction. researchgate.net

Future Directions and Emerging Research Avenues for 5 Chloro 4 Phenyl 1,3 Thiazol 2 Amine Derivatives

Development of Novel Synthetic Strategies for Complex Thiazole (B1198619) Architectures

The synthesis of thiazole derivatives has long been dominated by the classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. mdpi.com While effective, the demand for more complex and functionally diverse thiazole architectures, including those based on the 5-chloro-4-phenyl-1,3-thiazol-2-amine core, has spurred the development of more sophisticated and efficient synthetic strategies.

Future research is increasingly focused on moving beyond traditional methods to embrace novel synthetic paradigms. One promising direction is the advancement of multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net The development of one-pot MCRs for substituted Hantzsch thiazole derivatives, particularly those using reusable and environmentally benign catalysts like silica-supported tungstosilisic acid, represents a significant step forward. researchgate.net Such methods not only streamline the synthesis but also align with the principles of green chemistry. researchgate.netresearchgate.net

Modifications to the foundational Hantzsch synthesis continue to be an important area of exploration. The Holzapfel-Meyers-Nicolaou modification , for instance, allows for the stereoselective synthesis of highly functionalized thiazoles by proceeding through a hydroxythiazoline intermediate. spirochem.com This method provides greater control over the final structure, which is crucial for creating complex natural product analogs and precisely tailored therapeutic agents.

Furthermore, the exploration of novel starting materials and catalytic systems is expanding the synthetic toolkit. Researchers are investigating various thiourea (B124793), thioamide, and thiosemicarbazone precursors to introduce diverse functionalities. nih.govnih.gov The use of microwave-assisted synthesis and solvent-free reaction conditions are also gaining traction, offering accelerated reaction times and reduced environmental impact. researchgate.netresearchgate.net These modern approaches are essential for constructing intricate thiazole-based molecules, enabling the synthesis of libraries of complex derivatives for high-throughput screening and the development of next-generation therapeutics and materials.

| Synthetic Strategy | Key Features | Advantages |

| Multi-Component Reactions (MCRs) | Three or more reactants in a single pot. | High efficiency, atom economy, rapid diversity generation. |

| Modified Hantzsch Synthesis | Proceeds through intermediates (e.g., hydroxythiazoline). | Greater stereochemical control, access to complex functionalization. |

| Green Chemistry Approaches | Use of reusable catalysts, microwave irradiation, solvent-free conditions. | Reduced environmental impact, shorter reaction times. |

| Novel Starting Materials | Exploration of diverse thiourea, thioamide precursors. | Introduction of novel functionalities and substituents. |

Exploration of Untapped Biological Targets and Signaling Pathways

Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated a remarkable breadth of biological activities, establishing them as potent agents against a variety of diseases. mdpi.com While significant research has focused on their anticancer properties, a vast landscape of untapped biological targets and signaling pathways remains to be explored.

In oncology, 2-amino-4-phenylthiazole (B127512) derivatives have shown significant antiproliferative activity against a range of cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon). nih.gov Their mechanisms often involve the inhibition of key proteins in cancer progression. For instance, certain derivatives act as allosteric modulators of protein kinase CK2 , a crucial enzyme in cell growth and proliferation. nih.gov Others have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), both of which are validated targets in cancer therapy. nih.gov The thiazole nucleus is a core component of clinically approved kinase inhibitors like Dasatinib and Dabrafenib, highlighting the scaffold's potential. nih.gov Future work could expand upon these findings by screening this compound derivatives against a wider panel of kinases or exploring their potential to disrupt other cancer-related signaling pathways.

Beyond cancer, the therapeutic potential of these compounds is far-reaching. They have shown promise as:

Antimicrobial agents: Exhibiting activity against various bacteria and fungi. mdpi.commdpi.com

Anthelmintics: Demonstrating efficacy against parasitic worms. mdpi.com

Anti-inflammatory agents: Indicating potential for treating inflammatory conditions. mdpi.com

Antiviral and Antimalarial compounds: Showing inhibitory effects against viruses and the Plasmodium falciparum parasite. researchgate.net

Emerging research has also identified novel and potentially untapped targets. For example, specific thiazole-based compounds have been found to inhibit Sirtuin 2 (SIRT2) , an enzyme implicated in cellular regulation and a potential target for neurodegenerative diseases and cancer. excli.de Additionally, 2-amino-4-arylthiazoles have been identified as antagonists of P2Y1 and P2Y12 receptors , suggesting a future role in the development of antithrombotic agents. spirochem.com The mechanism of action for some observed activities, such as the potent anti-tubercular effects of certain derivatives, remains unknown and represents a significant opportunity for future investigation. spirochem.com A systematic exploration of these and other biological targets could unlock new therapeutic applications for derivatives of this compound.

| Therapeutic Area | Known & Potential Targets |

| Oncology | Protein Kinase CK2, ALK, HDACs, VEGFR, EGFR, PI3K |

| Infectious Diseases | Bacterial, fungal, parasitic, and viral enzymes/proteins |

| Inflammation | Cyclooxygenase (COX), various cytokines |

| Neurodegenerative Disease | Sirtuin 2 (SIRT2), Acetylcholinesterase |

| Thrombosis | P2Y1 and P2Y12 receptors |

Synergistic Integration of Computational and Experimental Methodologies for Rational Drug Design

The convergence of computational modeling and experimental validation has become a cornerstone of modern drug discovery, providing a powerful, synergistic approach to the rational design of novel therapeutics. excli.dersc.org This integrated strategy is particularly well-suited for optimizing derivatives of the this compound scaffold, allowing for a more efficient and targeted exploration of their therapeutic potential.

Computational (in silico) methods serve as the initial step in this workflow, enabling the design and virtual screening of large libraries of candidate molecules before committing to resource-intensive chemical synthesis. Key computational techniques include:

Molecular Docking: This method predicts how a ligand (the thiazole derivative) will bind to the active site of a target protein. It provides insights into binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, helping to prioritize compounds for synthesis. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By identifying key structural features (descriptors) that influence potency, QSAR can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective molecules. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time, providing a dynamic view of the binding stability and conformational changes that are not captured by static docking poses. nih.govnih.gov

The insights gained from these computational studies guide the experimental (in vitro and in vivo) phase . Promising compounds identified through virtual screening are synthesized and subjected to biological assays to validate the computational predictions. For example, derivatives predicted to be potent enzyme inhibitors are tested in biochemical assays, and those predicted to have strong anticancer effects are evaluated against cancer cell lines. researchgate.netnih.govacs.org

This iterative cycle, where experimental results are used to refine and improve the predictive power of the computational models, accelerates the drug discovery process. This synergistic approach has been successfully applied to 2-aminothiazole derivatives to develop inhibitors for a range of targets, including Hec1/Nek2 for cancer, lipase (B570770) B for tuberculosis, and monoamine oxidases for neurological disorders. nih.govnih.govnih.gov By integrating these methodologies, researchers can more effectively navigate the vast chemical space of this compound derivatives to identify and optimize lead candidates with enhanced potency and selectivity.

Applications in Chemical Probes for Biological Systems and Advanced Materials Research

Beyond their direct therapeutic applications, derivatives of the this compound scaffold hold significant promise as versatile tools in fundamental biological research and materials science. Their inherent chemical properties, particularly their potential for fluorescence and electronic activity, make them valuable building blocks for chemical probes and advanced functional materials.

In the realm of chemical probes for biological systems , the thiazole core is a key component of well-established fluorescent dyes. Thiazole Orange (TO) , for example, is a classic DNA intercalator that exhibits a dramatic increase in fluorescence ("turn-on" response) upon binding to nucleic acids. nih.govnih.gov This property has been widely exploited to create sensitive probes for detecting specific DNA and RNA sequences, G-quadruplex structures, and protein-DNA interactions in biological systems. nih.gov Similarly, benzothiazole (B30560) derivatives, which are structurally related to the 4-phenylthiazole (B157171) core, have been engineered into fluorescent probes capable of detecting reactive oxygen species like hydrogen peroxide and crucial biomolecules such as cysteine within living cells. researchgate.netnih.gov By functionalizing the this compound scaffold with appropriate reporter groups, novel chemical probes could be developed to visualize and study specific biological targets and pathways with high sensitivity and specificity.

In advanced materials research , the unique electronic properties of the thiazole ring make it a valuable component for the development of functional organic materials. mdpi.com Thiazole-based compounds have been successfully incorporated into:

Conductive Polymers: These materials are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where their stability and charge transport capabilities are highly advantageous. mdpi.com

Chemical Sensors: Thiazole derivatives can be functionalized onto nanomaterials, such as graphene decorated with tin oxide (SnO₂) nanoparticles, to create highly sensitive electrochemical sensors. These advanced composite materials have demonstrated the ability to detect heavy metal ions, like copper (Cu²⁺), at very low concentrations. nih.gov

The functionalizability of the this compound core provides an opportunity to tune its optical and electronic properties, paving the way for the creation of next-generation chemical probes for bio-imaging and sophisticated materials for electronics and environmental monitoring.

Prospects for Scaffold Diversification and Optimization in Early-Stage Research and Development

The 2-aminothiazole framework, particularly the 4-phenyl-2-aminothiazole substructure, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its ability to serve as a versatile foundation for ligands that can interact with a wide range of biological targets. For derivatives of this compound, this provides a robust starting point for diversification and optimization in early-stage research and development.

A critical component of this process is the detailed exploration of the Structure-Activity Relationship (SAR) . SAR studies systematically investigate how modifications to different parts of the molecule affect its biological activity. researchgate.net For 4-phenylthiazole derivatives, SAR analyses have been crucial in optimizing compounds for various targets, including dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibition and antischistosomal activity. nih.govnih.gov These studies provide a rational basis for chemical modifications, guiding chemists on which positions of the scaffold to alter and with what types of functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Several key strategies for scaffold diversification and optimization are being pursued:

Modification of Core Substituents: The 2-amino group and the 4-phenyl ring are primary sites for modification. Converting the 2-amino group into amides, ureas, thioureas, or Schiff bases can dramatically alter the compound's binding properties and biological effects. nih.govnih.gov Similarly, adding various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring at the ortho, meta, or para positions is a common strategy to fine-tune activity. nih.gov

Bioisosteric Replacement and Scaffold Hopping: This advanced strategy involves replacing a part of the molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving the compound's profile. For instance, the 2-aminothiazole core itself has been used as a bioisosteric replacement for a phenol (B47542) group in opioid compounds, leading to novel agents with altered receptor selectivity. nih.gov Conversely, due to potential metabolic liabilities associated with the sulfur atom, the 2-aminothiazole scaffold can sometimes be replaced by a 2-aminooxazole ring to improve physicochemical properties like solubility and metabolic stability. mdpi.comnih.gov

Hybridization and Fusion: Another diversification approach involves "clubbing" or fusing the thiazole scaffold with other known pharmacologically active heterocyclic rings, such as quinolines, pyrazoles, or benzimidazoles. nih.gov This can lead to hybrid molecules with novel or synergistic biological activities.

Q & A

Q. What are the common synthetic routes for 5-Chloro-4-phenyl-1,3-thiazol-2-amine, and how are intermediates purified?

The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and chlorinated reagents. For instance, a method involves refluxing 4-phenyl butyric acid with -phenylthiosemicarbazide in the presence of POCl at 90°C for 3 hours, followed by precipitation via pH adjustment (ammonia to pH 8–9) and recrystallization from DMSO/water mixtures . Purification often employs column chromatography or solvent recrystallization to isolate intermediates.

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural integrity of thiazole-amine derivatives?

SC-XRD is critical for confirming molecular geometry and intermolecular interactions. For example, in related thiazole derivatives, crystallographic data (e.g., R factor < 0.06, mean C–C bond length deviations < 0.006 Å) are used to resolve ambiguities in stereochemistry and hydrogen bonding patterns . Data collection at 193–295 K with high-resolution detectors ensures minimal thermal motion artifacts.

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path simulations can predict optimal reagent ratios and temperatures. Integrating computational workflows (e.g., ICReDD’s reaction design platform) reduces trial-and-error by identifying energetically favorable pathways and solvent systems, validated experimentally via fractional factorial design .

Q. How do substituents on the phenyl ring influence biological activity in thiazol-2-amine derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –Cl, –CF) enhance anticancer activity by increasing electrophilicity and membrane permeability. For instance, analogs with 4-chlorophenyl groups showed improved cytotoxicity (IC < 10 μM) in tumor cell lines compared to unsubstituted derivatives . Activity is assayed via MTT or SRB protocols, with dose-response curves analyzed using nonlinear regression.

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in -NMR or IR spectra (e.g., unexpected coupling patterns) are addressed via multi-technique validation:

Q. How can membrane separation technologies improve the scalability of thiazol-2-amine synthesis?

Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively separate byproducts (e.g., unreacted POCl) from the target compound. Process parameters (pH, pressure) are optimized using response surface methodology (RSM), achieving >95% yield with reduced solvent waste .

Methodological Considerations

Q. What experimental controls are essential in evaluating the antioxidant activity of thiazol-2-amine derivatives?

Q. How are crystallographic data repositories utilized to validate novel thiazole-amine structures?

Databases like the Cambridge Structural Database (CSD) are cross-referenced to compare bond lengths, angles, and packing motifs. For example, deviations >0.02 Å in C–S bond lengths trigger re-examination of synthesis conditions or SC-XRD data collection protocols .

Data Management and Security

Q. What protocols ensure data integrity in high-throughput screening of thiazol-2-amine libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.